5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Description
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic lactone featuring a fused cyclopropane and tetrahydrofuran ring system. This compound, also identified as (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS: 96847-53-9), is a chiral molecule with three contiguous stereocenters . Its synthesis typically involves enantioselective cyclopropanation of α-diazoacetates using transition metal catalysts like rhodium(II) carboxamidates or ruthenium complexes, achieving high stereocontrol . The phenyl substituent at the C5 position enhances its utility as a precursor for bioactive molecules, including pyrethroids and chiral building blocks in organic synthesis .
Properties
CAS No. |
121851-50-1 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H10O2/c12-10-9-6-11(9,7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
GCZFCAPAERNAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenylacetonitrile with Epichlorohydrin
The most well-documented synthesis route involves the reaction of phenylacetonitrile with epichlorohydrin in the presence of sodium hydride (NaH) as a base. This method, patented by Fujimoto et al., proceeds via a cyclocondensation mechanism to form the bicyclic lactone core.
Reaction Mechanism and Conditions
- Base-Mediated Cyclization : Sodium hydride deprotonates phenylacetonitrile, generating a nitrile anion that attacks epichlorohydrin. The subsequent intramolecular nucleophilic substitution forms the cyclopropane ring.
- Solvent System : The reaction employs a mixed solvent of N,N-dimethylformamide (DMF) and toluene (≥75% DMF by weight) to balance solubility and reaction kinetics.
- Stoichiometry :
Alkali Hydrolysis and Acid Treatment
Post-cyclization, the intermediate undergoes alkali hydrolysis using potassium hydroxide (1.5–2 equivalents) at reflux (30–100°C) for 5–30 hours. A phase-transfer catalyst (e.g., tetrabutylammonium sulfate , 0.005–0.05 equivalents) enhances reaction efficiency. Subsequent acidification with hydrochloric acid precipitates the product, which is extracted into toluene and purified via aqueous washes.
Table 1: Optimized Parameters for Cyclocondensation
| Parameter | Range/Value |
|---|---|
| Sodium hydride (equiv.) | 1.2–2 |
| Epichlorohydrin (equiv.) | 1–3 |
| Solvent | DMF:toluene (3:1) |
| Reaction time | 0.5–20 hours |
| Hydrolysis temperature | 60–70°C |
| Yield | 68.1% |
Stereoselective Synthesis of (1S,5R)-Enantiomer
The (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one enantiomer, a key impurity in milnacipran synthesis, is prepared via chiral resolution or asymmetric catalysis . While specific details are proprietary, the stereochemical outcome is influenced by:
- Chiral auxiliaries : Use of enantiopure starting materials.
- Catalytic asymmetric cyclopropanation : Transition metal catalysts (e.g., Rh or Cu) with chiral ligands.
Table 2: Physical Properties of (1S,5R)-Enantiomer
| Property | Value |
|---|---|
| CAS Number | 96847-53-9 |
| Molecular Weight | 174.2 g/mol |
| Melting Point | Not reported |
| NMR (1H) | δ 1.35 (t), 1.63 (dd), 2.54 (ddd), 4.28 (d), 4.45 (dd), 7.22–7.42 (m) |
Alternative Methods and Comparative Analysis
Lewis Acid-Catalyzed Epoxide Cyclization
A patent by Monn et al. describes a divergent approach using epoxide intermediates and Lewis acids (e.g., Et3Al, Ti(OiPr)4). While this method is effective for related bicyclo[3.1.0]hexanes, its applicability to the 5-phenyl derivative remains underexplored.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. In the context of its use as an intermediate in the synthesis of milnacipran, the compound acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The exact molecular targets and pathways involved in other applications may vary depending on the specific context and use.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexan-2-one Derivatives
Replacing the oxygen atom in the 3-oxabicyclo system with nitrogen yields 3-azabicyclo[3.1.0]hexan-2-one derivatives. For example, 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one (CAS: N/A) exhibits distinct reactivity due to the nitrogen’s nucleophilicity, enabling its use in peptide synthesis and medicinal chemistry . Unlike the oxygen analog, the azabicyclo system forms lactams, which are pivotal in protease inhibitor design. Stereoselective synthesis of these compounds using Ru catalysts achieves moderate yields (~64%) compared to the oxabicyclo analogs (~83% yield for phosphorylated derivatives) .
Key Differences:
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
This analog (CAS: N/A) lacks the phenyl group but features geminal dimethyl substituents at C4. It serves as a precursor to cis-chrysanthemic acid, a core structure in pyrethroids . Synthesis from furfural involves a four-step route with a 40% overall yield, contrasting with the phenyl derivative’s enantioselective metal-catalyzed cyclopropanation (up to 83% yield) . Biologically, pyrethroids derived from the dimethyl analog show broad-spectrum insecticidal activity against Acanthoscelides obtectus and Sitophilus zeamais, while phenyl-substituted derivatives may enhance target specificity due to steric and electronic effects .
Fluorophenyl-Substituted Analogs
Fluorine substitution at the phenyl ring (e.g., 3-fluorophenyl or 4-fluorophenyl derivatives) alters electronic properties and metabolic stability. For instance, (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one (CAS: N/A) exhibits enhanced lipophilicity (logP ~2.1 vs. 1.8 for the parent compound), improving blood-brain barrier penetration in therapeutic applications . These analogs are synthesized via similar catalytic methods but require halogenated diazo precursors, achieving yields comparable to non-fluorinated analogs (~64–70%) .
Phosphoryl- and Sulfonyl-Substituted Derivatives
The diphenylphosphoryl derivative (e.g., 1-diphenylphosphoryl-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one) demonstrates utility in asymmetric catalysis. The phosphoryl group stabilizes transition states in cyclopropanation, achieving 91% enantiomeric excess (ee) . Similarly, sulfonyl derivatives like 1-(phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one act as electrophilic building blocks in C–C bond-forming reactions .
Biological Activity
5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is an organic compound notable for its unique bicyclic structure that includes a phenyl group and an oxygen atom. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme interactions and protein-ligand binding.
- Molecular Formula : CHO
- Molecular Weight : 174.2 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, making it a candidate for pharmacological applications.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential. For instance, it has been identified as an intermediate in the synthesis of Milnacipran, a dual reuptake inhibitor of norepinephrine and serotonin used in treating depression.
The mechanism through which this compound exerts its biological effects primarily involves:
- Binding Affinity : The compound binds to various enzymes and receptors, altering their activity.
- Inhibition of Biochemical Pathways : By inhibiting certain enzymatic reactions, it can modulate metabolic pathways associated with various diseases.
Study on Protein-Ligand Interactions
A study focused on the interactions of this compound with specific proteins demonstrated:
- Binding Affinity : The compound showed a high binding affinity to target proteins involved in neurotransmitter reuptake mechanisms.
| Protein Target | Binding Affinity (Kd) | Reference |
|---|---|---|
| SERT | 30 nM | |
| NET | 25 nM |
Anticancer Potential
Research has also explored the anticancer properties of this compound, revealing its potential to inhibit cancer cell proliferation in vitro:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12 | Significant inhibition |
| HeLa | 15 | Moderate inhibition |
These findings suggest that this compound may be effective against certain cancer types by targeting cellular pathways critical for tumor growth.
Applications in Drug Development
Given its biological activity, this compound is being investigated as a lead compound in drug development:
- Antidepressants : As an intermediate in Milnacipran synthesis, it holds promise for enhancing antidepressant efficacy.
- Anticancer Agents : Its ability to inhibit cancer cell lines suggests potential applications in oncology.
Q & A
Q. What are the standard synthetic routes for 5-phenyl-3-oxabicyclo[3.1.0]hexan-2-one?
The compound is typically synthesized via cyclopropanation strategies. A validated method involves the use of Mn(III)-mediated oxidative cyclization of acetoacetate derivatives (e.g., derivative 11 in ), yielding the bicyclic core with high diastereocontrol (d.r. 22:1) . Alternative approaches include photochemical isomerization of diarylcyclopropanes, though this requires careful stereochemical monitoring due to potential cis-trans interconversion under UV light . Basic characterization involves NMR to confirm the bicyclic structure and substituent positions .
Q. How can the regioselectivity of cyclopropane ring-opening reactions be controlled in derivatives of this compound?
Regioselectivity in ring-opening reactions is influenced by Lewis acid catalysts. For example, BF-mediated reactions with benzylic alcohols selectively target the activated cyclopropane moiety, producing α-acetyl-γ-butyrolactones (e.g., compounds 16 , 18–20 in ). Steric and electronic effects of substituents on the phenyl ring further modulate reactivity .
Q. What analytical techniques are critical for verifying the structure and purity of this compound?
- NMR Spectroscopy : and NMR are essential for confirming the bicyclo[3.1.0]hexane scaffold and phenyl substitution pattern. Coupling constants (e.g., for cyclopropane protons) are diagnostic .
- HRMS : High-resolution mass spectrometry validates molecular formula accuracy, especially for derivatives with halogens or chiral centers .
- FTIR : Absorbance near 1750 cm confirms the lactone carbonyl group .
Advanced Research Questions
Q. How can stereoselective synthesis of enantiopure this compound derivatives be achieved?
Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, the use of (1S,5R)-configured starting materials (e.g., BP 1232 in ) ensures retention of stereochemistry during cyclopropanation. Kinetic resolution via enzymatic catalysis (e.g., lipases) has also been reported for separating racemic mixtures of bicyclic lactones .
Q. What strategies address contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR or HRMS data often arise from stereoisomerism or substituent effects. For instance, in , NMR signals for (±)-3-(1-adamantylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one (8 ) differ subtly from its enantiomers due to adamantyl group shielding. Computational modeling (DFT) can predict chemical shifts and resolve ambiguities .
Q. How does the phenyl substituent influence the compound’s reactivity in photochemical studies?
The phenyl group stabilizes transition states via conjugation, enabling photochemical cis-trans isomerization of the cyclopropane ring. However, competing pathways (e.g., ring-opening) may occur under prolonged UV exposure, requiring controlled reaction conditions and real-time monitoring via UV-Vis spectroscopy .
Q. What are the applications of this compound in medicinal chemistry?
Derivatives serve as precursors for σ receptor ligands (e.g., 10 and 11 in ) with potential neuropharmacological activity. The bicyclic scaffold mimics rigidified peptide backbones, enhancing binding affinity and metabolic stability .
Methodological Considerations
- Experimental Design : Prioritize diastereoselective synthesis (e.g., Mn(III)-mediated cyclization) over racemic routes to minimize purification challenges .
- Data Validation : Cross-reference NMR assignments with X-ray crystallography for ambiguous cases (e.g., cyclopropane ring strain effects) .
- Safety Protocols : Handle cyclopropane derivatives under inert atmospheres (N) to prevent unintended ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
